molecular formula C8H14N2O B15315709 1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one

1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B15315709
M. Wt: 154.21 g/mol
InChI Key: GGJXXGHOSVIHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one is a synthetically valuable chiral amine built on a rigid, bridged bicyclic scaffold. While specific literature on this exact molecule is limited, its structure incorporates key features of high interest in drug discovery: the constrained 2-azabicyclo[2.2.1]heptane framework and a flexible 2-aminoethyl side chain. The 2-azabicyclo[2.2.1]heptane (azanorbornane) skeleton is recognized as a versatile platform for biomedical studies . Its three-dimensional rigidity is highly useful for exploring defined spatial interactions with biological targets, which can lead to compounds with enhanced potency and selectivity . The primary amine group on the side chain provides a critical handle for further synthetic elaboration, for instance, allowing for the formation of sulfonamide or urea derivatives. Researchers have prepared various biaryl sulfonamides based on the 2-azabicyclo[2.2.1]heptane scaffold, with some derivatives demonstrating promising antiproliferative activity against a panel of human cancer cell lines, indicating its potential in oncology research . Furthermore, the core azabicyclic structure is a known precursor in synthesizing important antiviral agents . As a multifunctionalized chiral building block, this compound is intended for use in constructing diverse compound libraries for high-throughput screening and as an intermediate in the asymmetric synthesis of more complex, biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C8H14N2O/c9-4-3-8-2-1-6(5-8)7(11)10-8/h6H,1-5,9H2,(H,10,11)

InChI Key

GGJXXGHOSVIHNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C(=O)N2)CCN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Azabicycloheptanone Core

Compound Name Substituents/Modifications Biological Activity/Application Key References
1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one 2-Aminoethyl group at C1 Potential CNS/antiviral applications*
Artabotramide (24) Alicyclic diterpene chain at C1 Larvicidal (A. gambiae)
5,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one Fluorine atoms at C5 and C6 Unspecified biomedical potential
1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one Iodomethyl group at C1 Synthetic intermediate
Dansyl/biphenylsulfonamide derivatives Sulfonamide fragments at C2 Antiviral (HPIV-3, EMCV)

Notes:

  • *Antiviral activity is inferred from structurally related sulfonamide derivatives .

Ring System Modifications

Compound Class Ring Structure Key Features Applications References
2-Azabicyclo[2.2.1]heptan-3-one Norbornane-like scaffold High stereochemical rigidity CNS drugs, antivirals
2-Azabicyclo[3.2.1]octane derivatives Larger 7-membered ring Enhanced conformational flexibility Serotonin receptor ligands
2-Azabicyclo[2.2.0]hexanes Smaller 6-membered ring Increased ring strain Photochemical probes
4-Thia-1-azabicyclo[3.2.0]heptanes Thia-aza hybrid β-lactam antibiotic analogs Antimicrobial research

Research Findings and Data Tables

Structural and Physicochemical Properties

Property This compound 5,6-Difluoro Derivative Artabotramide
Molecular Formula C₈H₁₄N₂O (inferred) C₆H₇F₂NO C₂₀H₂₇NO
Molecular Weight ~154.21 g/mol 147.12 g/mol 297.44 g/mol
Key Functional Groups Aminoethyl, ketone Difluoro, ketone Diterpene, ketone, amide
Bioactivity Hypothesized antiviral/CNS modulation Unspecified Larvicidal

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